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molecular formula C15H11ClN2O B593387 Desmethyldiazepam-d5 CAS No. 65891-80-7

Desmethyldiazepam-d5

Cat. No. B593387
M. Wt: 275.74 g/mol
InChI Key: AKPLHCDWDRPJGD-RALIUCGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05567391

Procedure details

1,3-dihydro-5-(4-methoxyphenyl)-2H-1,4-benzodiazepin-2-one; 1,3-dihydro-7-nitro-5-phenyl-2H-1,4-benzodiazepin-2-one; 1,3-dihydro-1-isopropyl-6-methyl-2H-1,4-benzodiazepin-2-one; 7-nitro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one; 5-cyclohexyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one; 1,3-dihydro-5-(2-thienyl)-2H-1,4-benzodiazepin-2-one; 1,3-dihydro-3-(4-hydroxyphenyl)-5-phenyl-2H-1,4-benzodiazepin-2-one; 7-chloro-1,3-dihydro-3-(4-hydroxyphenyl)-5-phenyl-2H-1,4-benzodiazepin-2-one; 1,3-dihydro-5-(4-methoxyphenyl)-3-(4-hydroxyphenyl)-2H-1,4-benzodiazepin-2-one;
Name
1,3-dihydro-5-(4-methoxyphenyl)-2H-1,4-benzodiazepin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,3-dihydro-7-nitro-5-phenyl-2H-1,4-benzodiazepin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1,3-dihydro-1-isopropyl-6-methyl-2H-1,4-benzodiazepin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
7-nitro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
5-cyclohexyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
1,3-dihydro-5-(2-thienyl)-2H-1,4-benzodiazepin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
1,3-dihydro-3-(4-hydroxyphenyl)-5-phenyl-2H-1,4-benzodiazepin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
7-chloro-1,3-dihydro-3-(4-hydroxyphenyl)-5-phenyl-2H-1,4-benzodiazepin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
1,3-dihydro-5-(4-methoxyphenyl)-3-(4-hydroxyphenyl)-2H-1,4-benzodiazepin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[C:15]3[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=3[NH:13][C:12](=[O:20])[CH2:11][N:10]=2)=[CH:5][CH:4]=1.[N+](C1C=CC2NC(=O)CN=C(C3C=CC=CC=3)C=2C=1)([O-])=O.C(N1C2C=CC=C(C)C=2C=NCC1=O)(C)C.[N+](C1C=CC2N(C)C(=O)CN=C(C3C=CC=CC=3)C=2C=1)([O-])=O.C1(C2C3C=CC=CC=3NC(=O)CN=2)CCCCC1.S1C=CC=C1C1C2C=CC=CC=2NC(=O)CN=1.OC1C=CC(C2N=C(C3C=CC=CC=3)C3C=CC=CC=3NC2=O)=CC=1.[Cl:140]C1C=CC2NC(=O)C(C3C=CC(O)=CC=3)N=C(C3C=CC=CC=3)C=2C=1.COC1C=CC(C2C3C=CC=CC=3NC(=O)C(C3C=CC(O)=CC=3)N=2)=CC=1>>[Cl:140][C:17]1[CH:18]=[CH:19][C:14]2[NH:13][C:12](=[O:20])[CH2:11][N:10]=[C:9]([C:6]3[CH:7]=[CH:8][CH:3]=[CH:4][CH:5]=3)[C:15]=2[CH:16]=1

Inputs

Step One
Name
1,3-dihydro-5-(4-methoxyphenyl)-2H-1,4-benzodiazepin-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)C1=NCC(NC2=C1C=CC=C2)=O
Step Two
Name
1,3-dihydro-7-nitro-5-phenyl-2H-1,4-benzodiazepin-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC2=C(C(=NCC(N2)=O)C2=CC=CC=C2)C1
Step Three
Name
1,3-dihydro-1-isopropyl-6-methyl-2H-1,4-benzodiazepin-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N1C(CN=CC2=C1C=CC=C2C)=O
Step Four
Name
7-nitro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC2=C(C(=NCC(N2C)=O)C2=CC=CC=C2)C1
Step Five
Name
5-cyclohexyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)C1=NCC(NC2=C1C=CC=C2)=O
Step Six
Name
1,3-dihydro-5-(2-thienyl)-2H-1,4-benzodiazepin-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)C1=NCC(NC2=C1C=CC=C2)=O
Step Seven
Name
1,3-dihydro-3-(4-hydroxyphenyl)-5-phenyl-2H-1,4-benzodiazepin-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C1C(NC2=C(C(=N1)C1=CC=CC=C1)C=CC=C2)=O
Step Eight
Name
7-chloro-1,3-dihydro-3-(4-hydroxyphenyl)-5-phenyl-2H-1,4-benzodiazepin-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC2=C(C(=NC(C(N2)=O)C2=CC=C(C=C2)O)C2=CC=CC=C2)C1
Step Nine
Name
1,3-dihydro-5-(4-methoxyphenyl)-3-(4-hydroxyphenyl)-2H-1,4-benzodiazepin-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)C1=NC(C(NC2=C1C=CC=C2)=O)C2=CC=C(C=C2)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one
Type
Smiles
ClC=1C=CC2=C(C(=NCC(N2)=O)C2=CC=CC=C2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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